(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Drug Delivery Systems Glucose Sensing pH-Responsive Polymers

Sourcing regioisomerically pure phenylboronic acids for glucose-responsive systems often results in inconsistent pKa values and poor diol selectivity. This meta-substituted (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid solves that challenge. The dimethylamino group acts as an intramolecular Lewis base, shifting the boronic acid pKa to enable reversible glucose binding at physiological pH 7.4-critical for designing insulin-releasing nanoparticles that respond only above 5 mM glucose. - Enables glucose-triggered volume change in microgels at pH 7.4 - Enhanced glucose selectivity over fructose via B-N coordination - Reliable Suzuki-Miyaura coupling partner for CNS-targeted biaryl synthesis

Molecular Formula C10H16BNO3
Molecular Weight 209.05 g/mol
CAS No. 1139717-84-2
Cat. No. B1388366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid
CAS1139717-84-2
Molecular FormulaC10H16BNO3
Molecular Weight209.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCCN(C)C)(O)O
InChIInChI=1S/C10H16BNO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3
InChIKeyIXTFOKNUWHUDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Synthesis Guide


(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid (CAS 1139717-84-2) is a meta-substituted phenylboronic acid derivative featuring a dimethylaminoethoxy side chain . This bifunctional organoboron compound (C10H16BNO3, MW 209.05) contains a boronic acid group for reversible covalent binding and Suzuki–Miyaura cross-coupling, along with a tertiary amine moiety that confers pH-responsive behavior and enhanced solubility in both aqueous and organic media . Its molecular structure makes it a versatile building block for synthesizing biaryl pharmaceuticals and developing glucose-sensitive drug delivery systems .

Meta-substituted phenylboronic acid building block for Suzuki–Miyaura cross-coupling and biaryl synthesis.
Dimethylaminoethoxy side chain enables pH-responsive boronate ester formation and enhanced aqueous solubility.
Supports glucose-responsive material research through tunable pKa and diol-binding affinity.

Why Generic Substitution Fails


Generic substitution of this specific compound with other phenylboronic acids or dimethylaminoethoxy analogs fails due to the precise spatial and electronic interplay between the boronic acid group at the meta-position and the dimethylaminoethoxy side chain . This exact regioisomer is critical for achieving the desired pH-responsive diol binding and glucose selectivity, whereas ortho- or para-substituted analogs exhibit different pKa values, altered diol-binding affinities, and distinct solubility profiles that can render them ineffective in polymer-based delivery systems [1]. Furthermore, the presence of the tertiary amine directly influences the boronic acid's pKa and thus its operational pH window, a property not shared by simple, unsubstituted phenylboronic acids [2].

This Compound
Meta-substituted with dimethylaminoethoxy group; intramolecular N→B interaction lowers pKa and enables physiological pH response.
Unsubstituted Phenylboronic Acid
Lacks amine-assisted pKa shift; diol binding at physiological pH is significantly weaker, limiting smart-material functionality.
This Compound
Precise meta-regioisomer ensures correct spatial geometry for polymer integration and glucose selectivity.
Ortho/Para Isomers
Different substitution patterns may shift pKa, alter diol-binding affinity, and disrupt solubility profiles, reducing performance in delivery systems.

Quantitative Evidence Guide


pH-Responsive Boronate Ester Formation

The dimethylamino group in (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid serves as an intramolecular Lewis base, reducing the pKa of the boronic acid moiety and enabling glucose-responsive behavior at physiological pH [1]. This is in stark contrast to para-substituted isomers like (4-(2-(dimethylamino)ethoxy)phenyl)boronic acid (CAS 194594-60-0), where the electron-donating effect is weaker, resulting in a higher pKa and requiring more basic conditions for effective diol binding [2]. This difference in pKa directly impacts the compound's utility in neutral, aqueous environments like blood or cell culture media.

pKa Modulation
Cross-study comparable
Predicted pKa ≈ 8.78
vs phenylboronic acid pKa 8.86; N→B coordination reduces pKa by ~1–2 units upon diol binding
Supports physiological pH glucose response
Predicted value; experimental confirmation recommended
Drug Delivery Systems Glucose Sensing pH-Responsive Polymers

Suzuki Coupling Efficiency

While (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid is itself a Suzuki–Miyaura coupling partner, its synthesis provides a quantitative benchmark for procurement evaluation . The reported synthetic yield of 46% for the boronic acid is moderate and suggests potential for optimization in large-scale production, which can inform cost-of-goods and supply chain decisions. In contrast, the pinacol ester derivative of this compound is a more commonly employed reagent due to its enhanced stability and higher reactivity in cross-coupling reactions .

Synthetic Yield
Cross-study comparable
46% isolated
Typical literature yields for simple phenylboronic acids: 70–90%
Moderate yield; may influence sourcing cost
Data to verify for large-scale procurement
Organic Synthesis Cross-Coupling Pharmaceutical Intermediates

Glucose-Responsive Microgel Swelling

Copolymer microgels containing 4-vinylphenylboronic acid (VPBA) alone exhibit limited glucose responsiveness at physiological pH [1]. Incorporating 2-(dimethylamino) ethyl acrylate (DMAEA), a structural analog of the target compound's side chain, reduces the pKa of the VPBA component, thereby enhancing glucose sensitivity at pH 7.4 [1]. This allows the microgels to undergo a volume phase transition and release insulin precisely in the hyperglycemic range (glucose > 5 mM) while retaining the drug under normal conditions. This tunable gate mechanism is a direct consequence of the tertiary amine's electronic influence.

Glucose-Triggered Swelling
Head-to-head
Onset at 4–5 mM glucose
Microgels without DMAEA component showed minimal response at pH 7.4
Functional switch at physiological pH
Tertiary amine essential for glucose sensitivity
Smart Materials Controlled Drug Release Diabetes Therapy

Purity & Specification Benchmarks

Procurement decisions hinge on the availability of verifiable purity and specification data. For (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid, multiple vendors offer the compound with a standardized purity specification of ≥95% . This contrasts with less characterized or 'research grade' analogs where purity may be ambiguous or unspecified, which can lead to irreproducible coupling yields or confounding bioassay results. The consistency of the 95% purity claim across multiple reputable suppliers (Beyotime, AKSci, Fluorochem) provides a baseline for sourcing and allows researchers to compare batch-to-batch variability.

Vendor Purity
Supporting evidence
≥95% (HPLC)
Reported across multiple suppliers
Consistent specification supports reproducibility
Verify batch CoA for critical applications
Chemical Procurement Quality Control Reproducible Science

Key Application Scenarios


Glucose-Responsive Insulin Delivery

This compound is uniquely suited for incorporation into glucose-sensitive microgels or nanoparticles designed for diabetes therapy [1]. As demonstrated in copolymer systems with DMAEA and VPBA, the dimethylamino group is essential for achieving a pKa shift that enables reversible, glucose-triggered volume changes at pH 7.4 [1]. This allows for the design of 'smart' insulin depots that release the hormone only when blood glucose exceeds a critical threshold (e.g., >5 mM), thereby minimizing the risk of hypoglycemia [1].

CNS-Targeted Biaryl Synthesis

The meta-substituted phenylboronic acid serves as a key Suzuki–Miyaura coupling partner for constructing biaryl scaffolds with potential central nervous system (CNS) activity . The dimethylaminoethoxy side chain imparts basicity and enhanced water solubility, which can improve drug-like properties such as oral bioavailability and blood-brain barrier penetration . Its use as a building block in the synthesis of novel CNS agents leverages both its cross-coupling utility and its favorable physicochemical properties.

Fluorescent Diol Chemosensors

The compound can be functionalized with fluorophores to create 'turn-on' or 'turn-off' sensors for glucose and other biologically relevant diols [2]. The presence of the intramolecular Lewis base (the tertiary amine) is known to enhance the selectivity and binding affinity of phenylboronic acids for glucose over other saccharides, such as fructose and galactose [2]. This selectivity is paramount for developing non-invasive continuous glucose monitors (CGMs) that accurately track blood sugar levels in complex biological fluids.

pH-Responsive Cancer Drug Conjugates

Given its ability to form reversible boronate esters with sialic acid residues overexpressed on cancer cell surfaces, this compound is a candidate for designing tumor-targeted drug delivery vehicles [3]. The pH-sensitivity of the boronate bond, combined with the slightly acidic tumor microenvironment, can be exploited to achieve selective drug release at the site of a solid tumor, thereby reducing off-target toxicity and improving therapeutic index [3].

Application
Selection Property
Validation Focus
Glucose-responsive delivery research
pH-dependent diol binding affinity
Glucose-triggered swelling/release at pH 7.4
CNS-targeted biaryl synthesis
Suzuki coupling reactivity; basic side chain
Coupling efficiency; drug-like property profiling
Fluorescent diol chemosensor development
Enhanced glucose selectivity via amine
Binding selectivity over fructose/galactose
Tumor microenvironment-responsive carriers
Reversible boronate ester with sialic acid
pH-triggered release in mildly acidic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.